molecular formula C20H17BrN2OS2 B2884080 2-((4-bromobenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 686771-95-9

2-((4-bromobenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2884080
CAS No.: 686771-95-9
M. Wt: 445.39
InChI Key: VAALMYNAURUBJN-UHFFFAOYSA-N
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Description

This compound belongs to the thienopyrimidinone family, characterized by a fused thiophene-pyrimidine core. Its structure features a 4-bromobenzylthio group at position 2 and a para-tolyl substituent at position 3 (Figure 1). Synthesis involves multi-step protocols, including condensation of substituted oxazine-diones with aromatic aldehydes and amines under basic conditions, yielding 46%–86% efficiency depending on substituents .

Properties

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2OS2/c1-13-2-8-16(9-3-13)23-19(24)18-17(10-11-25-18)22-20(23)26-12-14-4-6-15(21)7-5-14/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAALMYNAURUBJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-bromobenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a member of the thienopyrimidine family, which has garnered attention for its diverse biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • A thieno[3,2-d]pyrimidine core.
  • A bromobenzyl thio group.
  • A p-tolyl substituent.

The structural formula can be represented as follows:

C17H16BrN2S\text{C}_{17}\text{H}_{16}\text{BrN}_2\text{S}

Biological Activity Overview

Research indicates that derivatives of thienopyrimidines exhibit a range of biological activities including:

  • Anticancer : Inhibition of various cancer cell lines.
  • Anti-inflammatory : Selective inhibition of cyclooxygenase enzymes (COX).
  • Antimicrobial : Activity against various microbial strains.

Anticancer Activity

A significant study evaluated the anticancer properties of a related compound, 2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines. Among these, compound 7a demonstrated potent antiproliferative activity against FaDu cells (a human pharyngeal squamous cell carcinoma line), with an IC50 value of 1.73 μM . Notably, it induced morphological changes consistent with cytotoxicity and triggered autophagy and apoptosis pathways as evidenced by various staining techniques and Western blot analysis showing increased levels of LC3A/B and cleaved caspase-3 .

Table 1: Antiproliferative Activity Against Various Cancer Cell Lines

CompoundCell LineIC50 (μM)% Inhibition at 10 μM
7aFaDu1.7383.52
7rFaDu-74.70
-MCF-7--
-MDA-MB-231--
-A549--

The mechanism by which these compounds exert their anticancer effects appears to involve:

  • Topoisomerase Inhibition : Compounds like 7a were shown to inhibit both Topoisomerase I and II. Molecular docking studies indicated that these compounds fit well into the active sites of these enzymes, similar to known inhibitors such as camptothecin and etoposide .
  • Cell Cycle Arrest : The compounds induced G2/M phase cell cycle arrest in MCF-7 cells, contributing to their antiproliferative effects.
  • Reduction in Oxidative Stress : The compounds also exhibited properties that reduced oxidative stress within cancer cells.

Anti-inflammatory Activity

In addition to their anticancer properties, some derivatives have been noted for their anti-inflammatory effects. For instance, selective inhibition of COX-2 over COX-1 was observed, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

Several case studies have highlighted the efficacy of thienopyrimidine derivatives:

  • Study on MCF-7 Cells : A derivative was tested for its ability to inhibit cell growth and induce apoptosis through mechanisms involving oxidative stress reduction and cell cycle modulation .
  • Comparative Analysis : Various derivatives were compared for their biological activity across multiple cancer cell lines, demonstrating that structural modifications significantly impact efficacy .

Comparison with Similar Compounds

Core Heterocycle Variations

  • Thieno[2,3-d]pyrimidin-4(3H)-ones: These analogs (e.g., compounds from ) share the same core but differ in substituent positions. For instance, 5,6,7,8-tetrahydro-benzo-fused derivatives exhibit extended conjugation, which may alter electronic properties and binding affinity compared to the target compound’s dihydrothieno core .

Substituent Effects

  • 2-((4-Bromobenzyl)thio) vs. Other Thioethers: The bromine atom in the target compound enhances steric bulk and electron-withdrawing effects compared to non-halogenated analogs (e.g., 2-(benzylthio) derivatives). This may influence receptor binding selectivity, as seen in kinase inhibitors where bromine improves potency .
  • 3-(p-Tolyl) vs. 3-Aryl/Alkyl Groups :
    The para-methyl group on the aryl ring increases hydrophobicity relative to unsubstituted phenyl or polar groups (e.g., hydroxylbenzylamine derivatives in ). This modification could enhance membrane permeability but reduce aqueous solubility .

Comparative Data Table

Compound Name / ID Core Structure Substituents (Position 2/3) Synthesis Yield Notable Properties
Target Compound 6,7-dihydrothieno[3,2-d] 4-Bromobenzylthio / p-Tolyl 46%–86% High lipophilicity (LogP ~4.2)
5,6-Dimethyl-thieno[2,3-d] analog Thieno[2,3-d] Benzylthio / 4-Hydroxybenzyl 72% Moderate cytotoxicity (IC50 >10 μM)
3-Benzoyl-thieno[3,4-d] analog Thieno[3,4-d] Benzoyl / Hydrazono 58%–82% Enhanced π-stacking, poor solubility
4-Methyl-6-aminochromenone derivative Chromenone Thiazolo[5,4-d]isoxazolyl N/A Fluorescence, ROS inhibition

Research Findings and Limitations

  • Synthetic Accessibility : The target compound’s synthesis is efficient but requires careful control of base (KOH) and reaction time to avoid byproducts .
  • Unresolved Questions: Impact of the dihydrothieno core on kinase selectivity (e.g., EGFR vs. VEGFR).
  • Contradictions : highlights benzoyl-substituted analogs with superior solubility but reduced cellular uptake, conflicting with the target compound’s design rationale .

Q & A

Q. What key parameters optimize the synthesis of this thienopyrimidine derivative?

The synthesis of this compound requires precise control of:

  • Temperature : Reactions often proceed under reflux (e.g., 80–120°C) or at room temperature, depending on intermediate stability .
  • Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reaction efficiency .
  • Reaction time : Extended times (12–24 hours) are typical for cyclization steps to ensure ring closure .
  • Catalysts : Lithium iodide or palladium-based catalysts may accelerate oxidative cyclization .

Q. Which analytical techniques are critical for structural characterization?

  • NMR spectroscopy : Confirms substituent positions (e.g., 4-bromobenzyl vs. p-tolyl groups) .
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves 3D conformation, critical for understanding steric effects .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across studies?

Contradictions often arise from:

  • Structural variations : Minor substituent changes (e.g., bromo vs. fluoro groups) alter target binding .
  • Assay conditions : Differences in cell lines, pH, or incubation time affect potency. Validate using orthogonal assays (e.g., enzyme inhibition + cellular viability) .
  • Computational modeling : Molecular docking studies (e.g., using AutoDock) reconcile discrepancies by predicting binding modes .

Q. How to design a robust SAR study for derivatives?

  • Diverse substituents : Include electron-withdrawing (e.g., -NO₂) and electron-donating groups (e.g., -OCH₃) .
  • Steric variations : Test ortho-, meta-, and para-substituted benzyl groups .

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